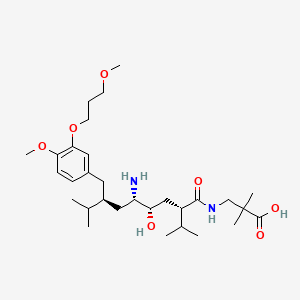

Aliskiren Acid Impurity

Übersicht

Beschreibung

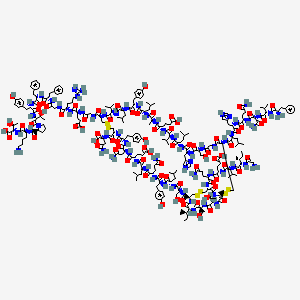

Aliskiren Acid Impurity is a metabolite formed during the industrial synthesis of Aliskiren . Aliskiren is a direct renin inhibitor that has been effective in anti-hypertension .

Synthesis Analysis

The synthesis of Aliskiren involves a novel process for the preparation of renin inhibitor Aliskiren or its derivatives, and its pharmaceutically acceptable salts . The synthesis of the enantiomerically pure compound is quite demanding due to the presence of 4 chiral carbon atoms .Molecular Structure Analysis

The inventors of Aliskiren employed a combination of crystal structure analysis of renin-inhibitor complexes and computational methods to design novel renin inhibitors .Chemical Reactions Analysis

Impurities are unwanted residuals that form during or after the course of the reaction. The residuals can be inorganic, organic chemicals, or residual solvents that define the quality and properties of a specific product . Impurity profiling aims at identification and subsequent quantification of specific components present at low levels .Physical And Chemical Properties Analysis

Aliskiren Carboxylic Acid has a molecular formula of C30H52N2O7 and a molecular weight of 552.74 .Wissenschaftliche Forschungsanwendungen

1. Characterization of Solution Stress Degradation Products Aliskiren Acid Impurity is used in the characterization of solution stress degradation products of aliskiren . The comprehensive mass fragmentation pathway of aliskiren is helpful in the characterization of process impurities .

2. Prediction of Physicochemical and ADMET Properties The impurity is also used in predicting the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of aliskiren .

Drug-Drug/Drug-Excipient/Drug-Packaging Interaction Studies

The comprehensive mass fragmentation pathway of aliskiren, which involves Aliskiren Acid Impurity, would be helpful in studying drug-drug, drug-excipient, and drug-packaging interaction products .

Metabolite Studies

Aliskiren Acid Impurity can be used in metabolite studies of aliskiren . The comprehensive mass fragmentation pathway of aliskiren is useful in the characterization of its metabolites .

Simultaneous Determination with Other Drugs

Aliskiren Acid Impurity can be used in the simultaneous determination of amlodipine besylate and aliskiren hemifumarate . A specific reversed-phase high-performance liquid chromatography (HPLC) method was developed for this purpose .

Enantiomeric Purity Determination

An isocratic chiral liquid chromatographic method was developed for the enantiomeric separation of ®-aliskiren from (S)-aliskiren .

Wirkmechanismus

Target of Action

The primary target of Aliskiren Acid Impurity is renin . Renin is an enzyme secreted by the kidneys when blood volume and renal perfusion decrease . It plays a crucial role in the regulation of blood pressure and fluid balance in the body .

Mode of Action

Aliskiren Acid Impurity acts as a direct renin inhibitor . It binds to the active site of renin, preventing it from cleaving the protein angiotensinogen to form angiotensin I . This inhibition disrupts the conversion of angiotensinogen to angiotensin I, thereby inhibiting the formation of angiotensin II .

Biochemical Pathways

The inhibition of renin by Aliskiren Acid Impurity affects the renin-angiotensin-aldosterone system (RAAS), a critical biochemical pathway involved in the regulation of blood pressure . By inhibiting the formation of angiotensin I, Aliskiren Acid Impurity disrupts the cascade of events that lead to the production of angiotensin II, a potent vasoconstrictor . This results in a decrease in blood pressure .

Pharmacokinetics

Aliskiren Acid Impurity is rapidly absorbed following oral administration, with maximum plasma concentrations reached within 1–3 hours . The absolute bioavailability of Aliskiren is 2.6% . Once absorbed, Aliskiren is eliminated through the hepatobiliary route as unchanged drug and, to a lesser extent, through oxidative metabolism by cytochrome P450 (CYP) 3A4 . Unchanged Aliskiren accounts for approximately 80% of the drug in the plasma following oral administration, indicating low exposure to metabolites . Aliskiren excretion is almost completely via the biliary/faecal route; 0.6% of the dose is recovered in the urine .

Result of Action

The inhibition of renin by Aliskiren Acid Impurity leads to a decrease in blood pressure . This reduction in blood pressure lowers the risk of fatal and nonfatal cardiovascular events including stroke and myocardial infarction .

Action Environment

The action of Aliskiren Acid Impurity can be influenced by various environmental factors. For instance, the absorption of Aliskiren can be affected by the presence of food in the gastrointestinal tract . Additionally, the efficacy of Aliskiren can be influenced by the patient’s physiological condition, such as renal or hepatic impairment . No clinically relevant effects of gender or race on the pharmacokinetics of aliskiren are observed, and no adjustment of the initial aliskiren dose is required for elderly patients or for patients with renal or hepatic impairment .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[[(2S,4S,5S,7S)-5-amino-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanoyl]amino]-2,2-dimethylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52N2O7/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(33)17-23(20(3)4)28(34)32-18-30(5,6)29(35)36/h10-11,15,19-20,22-25,33H,9,12-14,16-18,31H2,1-8H3,(H,32,34)(H,35,36)/t22-,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZFGPAQWQGXCX-QORCZRPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aliskiren Acid Impurity | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

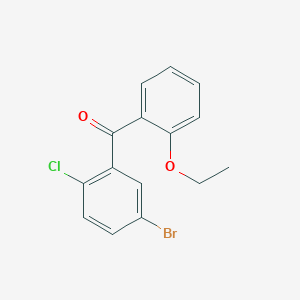

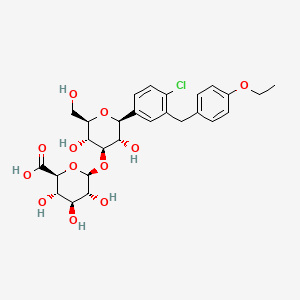

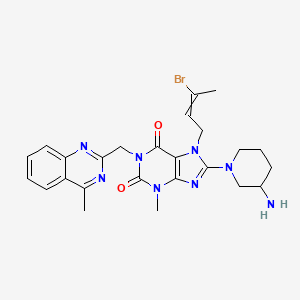

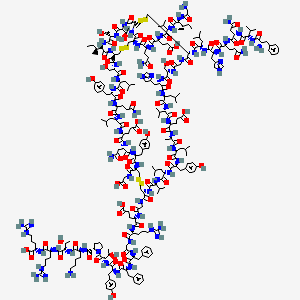

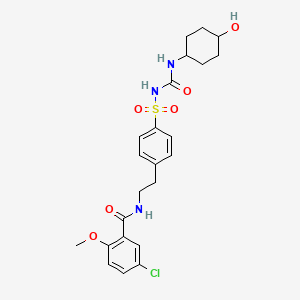

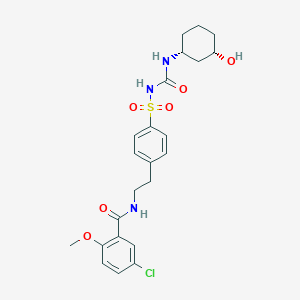

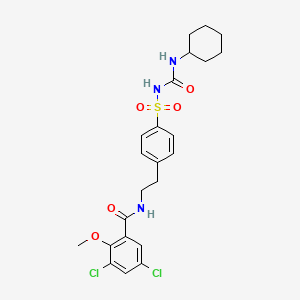

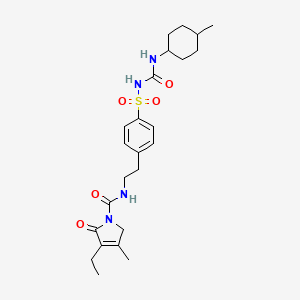

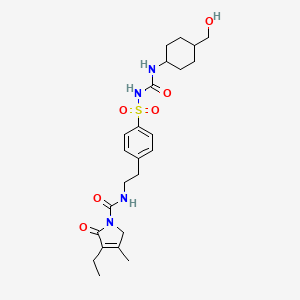

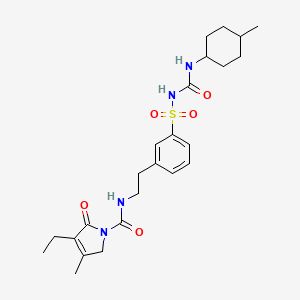

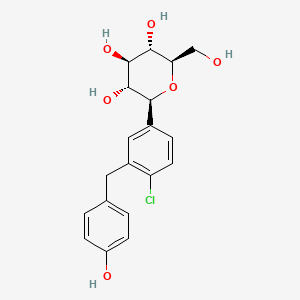

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.